2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2044713-71-3
VCID: VC5409543
InChI: InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11)
SMILES: C(C(=O)O)N1N=C(C(=N1)Br)Br
Molecular Formula: C4H3Br2N3O2
Molecular Weight: 284.895

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid

CAS No.: 2044713-71-3

Cat. No.: VC5409543

Molecular Formula: C4H3Br2N3O2

Molecular Weight: 284.895

* For research use only. Not for human or veterinary use.

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid - 2044713-71-3

Specification

CAS No. 2044713-71-3
Molecular Formula C4H3Br2N3O2
Molecular Weight 284.895
IUPAC Name 2-(4,5-dibromotriazol-2-yl)acetic acid
Standard InChI InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11)
Standard InChI Key JUCRNHYSVBKGAP-UHFFFAOYSA-N
SMILES C(C(=O)O)N1N=C(C(=N1)Br)Br

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves strategic functionalization of 4,5-dibromo-1,2,3-triazole precursors. A scalable approach includes:

  • N2-Arylation: Reacting 4,5-dibromo-1,2,3-triazole with fluoro-nitrobenzene derivatives under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in polar aprotic solvents like DMF .

  • Hydrogenation: Catalytic hydrogenation (Pd/C\text{Pd/C}, H2\text{H}_2) reduces nitro groups to amines while preserving the triazole core .

  • Carboxylation: Introduction of the acetic acid moiety via Grignard reactions or carboxylation with CO2\text{CO}_2 .

A patent by Schmidt et al. highlights the use of Sandmeyer iodination and Grignard carboxylation to install the carboxylic acid group regioselectively . The final product is isolated via precipitation or chromatography-free methods, achieving >98% purity .

Spectral Data

  • IR: Peaks at 2140 cm1^{-1} (N=N stretching), 1681 cm1^{-1} (C=O), and 1202 cm1^{-1} (C-Br) .

  • 1^1H NMR (CDCl3_3): δ=8.10(s, 2H),5.54(s, 4H),4.57(s, 4H)\delta = 8.10 \, \text{(s, 2H)}, 5.54 \, \text{(s, 4H)}, 4.57 \, \text{(s, 4H)} .

  • 13^{13}C NMR: Signals at 176.48 ppm (C=O), 141.89 ppm (triazole C-Br), and 42.79 ppm (CH2_2) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H3Br2N3O2\text{C}_4\text{H}_3\text{Br}_2\text{N}_3\text{O}_2
Molecular Weight284.895 g/mol
SolubilityLimited in polar solvents
AppearanceWhite to off-white powder
StabilityStable at RT, hygroscopic

The compound’s low solubility in water necessitates the use of DMF or DMSO for biological assays. Its stability under acidic conditions enables further functionalization .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

2-(Dibromo-2H-1,2,3-triazol-2-yl)acetic acid serves as a key building block for dual orexin receptor antagonists (DORAs) like suvorexant, which treat insomnia . The triazole ring enhances binding affinity to orexin receptors, while the bromine atoms facilitate cross-coupling reactions for structural diversification .

Antimicrobial and Anticancer Agents

Hybrid triazole-acetic acid derivatives exhibit broad-spectrum antimicrobial activity. For example, 7a-o analogs (structurally related to the target compound) showed MIC values of 0.11–1.04 µM against E. coli and S. aureus, outperforming standard antibiotics . In anticancer screens, these compounds demonstrated IC50_{50} values <1 µM against HeLa cells by inhibiting DYRK2 kinases .

Coordination Polymers and Materials

The bromine substituents enable Suzuki-Miyaura cross-coupling to create luminescent coordination polymers. Chen et al. reported triazole-based polymers with quantum yields >80%, suitable for OLEDs .

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